biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone
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Overview
Description
9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime is a complex organic compound known for its unique structure and properties. It is derived from 9H-fluoren-9-one, a compound extensively used in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime typically involves the reaction of 9H-fluoren-9-one with hydroxylamine to form 9-fluorenone oxime . This intermediate is then reacted with 4-biphenylylcarbonyl chloride under basic conditions to yield the final product . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted fluorenones .
Scientific Research Applications
9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes . Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-one: The parent compound, known for its use in organic synthesis and material science.
9-fluorenone oxime: An intermediate in the synthesis of 9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime, with similar reactivity.
Fluorenone derivatives: Compounds with similar structures and properties, used in various chemical and industrial applications.
Uniqueness
The addition of the O-(4-biphenylylcarbonyl)oxime group provides unique chemical properties, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C26H17NO2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(fluoren-9-ylideneamino) 4-phenylbenzoate |
InChI |
InChI=1S/C26H17NO2/c28-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)29-27-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H |
InChI Key |
SBSKSTQHTXZDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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